molecular formula C12H17N B024544 2-(2-Phenylethyl)pyrrolidine CAS No. 106366-30-7

2-(2-Phenylethyl)pyrrolidine

Cat. No. B024544
M. Wt: 175.27 g/mol
InChI Key: COZIXZLDDAZRGK-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)pyrrolidine is a compound that has been the subject of various scientific studies. Its relevance spans across different fields due to its unique chemical and physical properties.

Synthesis Analysis

  • The synthesis of related pyrrolidine compounds involves complex organic reactions. For example, a study describes the synthesis of enantiomerically pure trans-2,5-bis(arylethynyl)pyrrolidines, highlighting the intricacies involved in such processes (Hanamoto et al., 1999).

Molecular Structure Analysis

  • The molecular structure of pyrrolidine derivatives has been analyzed in various studies. For instance, the crystal structure determination of a pyrrolidine compound established the absolute configuration of the N-phenylethyl chain (Chiaroni et al., 1995).

Chemical Reactions and Properties

  • Pyrrolidine compounds participate in various chemical reactions, leading to the formation of complex structures. For example, the synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium salt demonstrates the chemical reactivity of such compounds (Le et al., 2016).

Physical Properties Analysis

  • The study of the physical properties of pyrrolidine derivatives reveals insights into their stability, solubility, and potential applications. For example, the synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidine-based monomers provide valuable information on their physical properties (Huang et al., 2017).

Chemical Properties Analysis

  • The chemical properties of pyrrolidine derivatives, such as their reactivity in various organic reactions, are of significant interest. For instance, the (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine-catalyzed efficient stereoselective Michael addition highlights the catalytic properties of these compounds (Singh et al., 2013).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature .
  • Scientific Field: Drug Discovery

    • Application : Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
  • Scientific Field: Pharmacology

    • Application : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents .
    • Methods of Application : These compounds are utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
    • Results : Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
  • Scientific Field: Antimicrobial Research

    • Application : Compound 49c, which contains a 2,4-dichlorophenyl group, was found to be approximately 12 times more active than the reference cycloserine and 36 times more active than the reference pyrimethamine against Mycobacterium tuberculosis H37Rv .
  • Scientific Field: Organic Chemistry

    • Application : Pyrrolidine rings are used in the synthesis of significant hybrid compound series .
  • Scientific Field: Drug Synthesis

    • Application : 2′-deoxynucleosides and 2′,3′-dideoxynucleosides are coupled with optically pure 3R,4R, 3S,4S, and meso-pyrrolidine-3,4-diols to generate compounds 1a–1c .

Safety And Hazards

The safety data sheet for 2-(2-Phenylethyl)pyrrolidine indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with care and use appropriate personal protective equipment .

Future Directions

Pyrrolidine and its derivatives, including 2-(2-Phenylethyl)pyrrolidine, have shown promising biological effects, making them an area of interest for future research . The development of new pyrrolidine compounds with different biological profiles could guide medicinal chemists in the design of new drugs .

properties

IUPAC Name

2-(2-phenylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12-13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZIXZLDDAZRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395528
Record name 2-(2-phenylethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)pyrrolidine

CAS RN

106366-30-7
Record name 2-(2-phenylethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenylethyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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